Solasodine

Vue d'ensemble

Description

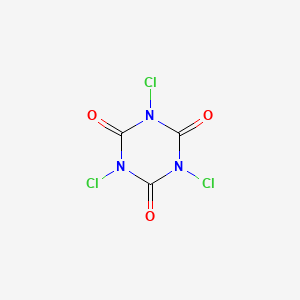

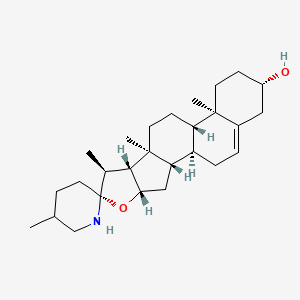

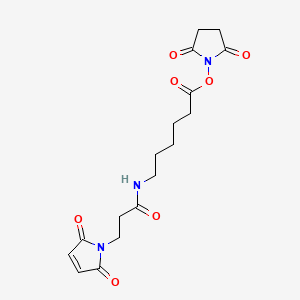

Solasodine is a steroidal alkaloid found in plants of the Solanaceae family, such as potatoes and tomatoes . It is a naturally occurring compound with a molecular formula of C27H43NO2 and a molar mass of 413.646 g/mol . This compound is known for its diverse biological activities, including anticancer, antifungal, and diuretic properties .

Applications De Recherche Scientifique

Solasodine has a wide range of scientific research applications across various fields:

Mécanisme D'action

Target of Action

Solasodine, a steroidal alkaloid, primarily targets cancer cells . It has been found to inhibit human colorectal cancer cells by targeting the AKT/GSK-3β/β-catenin axis . It also interacts with the TRPV1 receptor, IL-6, and TNF-α structures .

Mode of Action

This compound interacts with its targets, leading to various changes in the cells. It inhibits the Cox-2/Akt/GSK3β signaling pathway in pancreatic cancer cells, leading to increased expression of cyt-C, caspase-9, caspase-3, and Bax and decreased expression of Bcl-2 in a dose-dependent manner . It also induces apoptosis in tumor cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the Cox-2/Akt/GSK3β signaling pathway, leading to increased expression of cyt-C, caspase-9, caspase-3, and Bax and decreased expression of Bcl-2 . This results in the induction of apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice. The absolute bioavailability was found to be only 1.28% . This low bioavailability might be due to the poor absorption of this compound in the gastrointestinal tract or its extensive metabolism in the liver .

Result of Action

The action of this compound results in various molecular and cellular effects. It has been found to have significant antitumor properties, such as a strong inhibitory effect on cancer cell growth . It induces apoptosis in tumor cells, which can occur via different molecular pathways . It also reduces the expression of genes encoding the antiapoptotic proteins Bcl-2 and surviving, and regulates the expression of microRNA-21 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain alcohols and salts can enhance the extraction performance of this compound . .

Analyse Biochimique

Biochemical Properties

Solasodine interacts with several enzymes and proteins. For instance, it has been shown to exhibit binding affinities on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 28 and 6 µM, respectively . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis . It also suppresses epithelial-mesenchymal transition and tumor metastasis, reverses drug resistance, and enhances the efficacy of radiotherapy and targeted therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with key targets involved in menopausal syndrome: TNF Alpha, Caspase-3 (CASP-3), Catalase (CAT), and Estrogen Receptor (ER) . These interactions suggest a potential therapeutic effect of this compound on menopausal syndrome through multi-targeted modulation .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have certain effects in laboratory settings. For instance, it has been shown that this compound is highly effluxed, suggesting a change in its effects over time

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been reported that this compound has a concentration-dependent therapeutic effect on ovalbumin-induced allergic asthma

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a secondary metabolite made of a nitrogen-containing steroidal skeleton linked to a polysaccharide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Solasodine can be synthesized through various methods, including the extraction from plant sources and chemical synthesis. One common method involves the hydrolysis of glycoalkaloids such as solasonine and solamargine, which are found in Solanum species . The hydrolysis process typically uses acidic or enzymatic conditions to break down the glycosidic bonds, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant materials using solvents like methanol or ethanol . The extracted this compound is then purified using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) . These methods ensure the isolation of high-purity this compound for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Solasodine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as solasonine and solamargine . These derivatives retain the biological activity of this compound and are used in various pharmaceutical applications.

Comparaison Avec Des Composés Similaires

Solanidine: Another steroidal alkaloid found in Solanaceae plants, known for its anticancer and anti-inflammatory properties.

Diosgenin: A steroidal sapogenin used in the synthesis of steroidal drugs, including contraceptives and corticosteroids.

Solasodine stands out due to its broad spectrum of biological activities and its potential in pharmaceutical applications.

Propriétés

Numéro CAS |

126-17-0 |

|---|---|

Formule moléculaire |

C27H43NO2 |

Poids moléculaire |

413.6 g/mol |

Nom IUPAC |

(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol |

InChI |

InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27+/m1/s1 |

Clé InChI |

KWVISVAMQJWJSZ-MEPOCMDBSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |

SMILES isomérique |

C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |

Apparence |

Solid powder |

Color/Form |

HEXAGONAL PLATES FROM METHANOL OR BY SUBLIMATION IN HIGH VACUUM |

melting_point |

200-202 °C |

Key on ui other cas no. |

126-17-0 |

Description physique |

Solid; [Merck Index] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

FREELY SOL IN BENZENE, PYRIDINE, AND CHLOROFORM; MODERATELY SOL IN ALC, METHANOL, AND ACETONE; SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ETHER SOL IN DIOXANE |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

solasodine solasodine citrate, (3alpha,22alpha,25R)-isomer solasodine, (3beta,22beta,25S)-isomer tomatidenol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of solasodine?

A1: this compound has the molecular formula C27H43NO2 and a molecular weight of 413.63 g/mol. []

Q2: What is the typical extraction process for this compound?

A3: this compound extraction generally involves drying and grinding the plant material, followed by degreasing and extraction with solvents like ethanol. [] The extract undergoes acid hydrolysis to obtain crude this compound, which can be further purified via column chromatography. [, ]

Q3: What is the primary mechanism of action for this compound's anticancer activity?

A4: Research suggests that this compound exerts anticancer activity by inducing apoptosis in cancer cells. [] It achieves this by inhibiting the AKT/GSK3β/β-catenin signaling pathway. [] Furthermore, this compound disrupts mitochondrial membrane potential and impacts autophagy. []

Q4: Does this compound demonstrate selectivity towards specific cancer cell lines?

A5: Studies show that this compound exhibits varied cytotoxicity across different cancer cell lines. For instance, human prostate cancer (PC3) and human squamous cell carcinoma (KB) cells were found to be more sensitive to this compound compared to human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines. []

Q5: How does this compound contribute to the anticonvulsant properties of Solanum sisymbriifolium?

A6: this compound significantly delays the latency of hind limb tonic extension in picrotoxin-induced convulsions in mice. [] It also reduces the duration of hind limb tonic extension in a dose-dependent manner in the maximal electroshock test in rats. [] These findings indicate that this compound contributes to the anticonvulsant activity of S. sisymbriifolium.

Q6: What role does this compound play in mitigating metabolic syndrome?

A7: Studies demonstrate that this compound can ameliorate high-fructose diet-induced metabolic syndrome in rats. [, ] It positively influences parameters like body weight, blood pressure, blood glucose and insulin levels, and blood lipid profiles. [, ] this compound's antioxidant properties, including its ability to reduce lipid peroxidation and modulate adipokine levels, are thought to contribute to these effects. []

Q7: Does this compound affect male reproductive function?

A8: In a study on dogs, chronic this compound administration (20mg/kg every other day for 30 days) induced testicular lesions, leading to severe impairment of spermatogenic elements. [] The observed reduction in testicular sialic acid content and Leydig cell nuclei suggests an antiandrogenic effect. []

Q8: Can plant tissue culture be used for this compound production?

A9: Yes, plant tissue culture has been explored as a potential method for this compound production. [, ] Callus cultures of various Solanum species, including S. surattense and S. laciniatum, have demonstrated the ability to produce this compound. [, ]

Q9: What factors influence this compound production in plant tissue culture?

A10: Factors like the plant species, explant source, culture medium composition (including growth regulators like auxins and cytokinins), and elicitor treatments (e.g., NaCl, pectin, salicylic acid, yeast extract) can significantly affect this compound production in plant cell cultures. [, , , ]

Q10: What challenges are associated with analyzing this compound levels?

A11: Accurate this compound analysis can be challenging due to factors like this compound loss during drying at high temperatures, incomplete extraction from plant material, and the temperamental nature of the colorimetric determination methods. []

Q11: What methods are considered reliable for this compound analysis?

A12: High-performance liquid chromatography (HPLC) coupled with pre-chromatographic derivatization techniques is considered a reliable method for this compound quantification. [, ] Accurate analysis requires finely ground samples, appropriate solvent selection, and validation of the chosen method. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)

![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)

![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)